Cas no 2227205-45-8 (2,2-diethyloxetan-3-amine)
2,2-diethyloxetan-3-amine Chemical and Physical Properties
Names and Identifiers
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- 2,2-diethyloxetan-3-amine
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- Inchi: 1S/C7H15NO/c1-3-7(4-2)6(8)5-9-7/h6H,3-5,8H2,1-2H3
- InChI Key: CHERZVAWQLSVGE-UHFFFAOYSA-N
- SMILES: O1CC(N)C1(CC)CC
2,2-diethyloxetan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326072-100mg |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95+% | 100mg |
$426 | 2021-08-18 | |
| Chemenu | CM326072-250mg |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95+% | 250mg |
$640 | 2021-08-18 | |
| Chemenu | CM326072-1g |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95+% | 1g |
$1067 | 2021-08-18 | |
| Chemenu | CM326072-100mg |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95%+ | 100mg |
$426 | 2023-03-20 | |
| Chemenu | CM326072-250mg |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95%+ | 250mg |
$640 | 2023-03-20 | |
| Chemenu | CM326072-1g |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95%+ | 1g |
$1067 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100975-100MG |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95% | 100MG |
¥ 1,069.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100975-250MG |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95% | 250MG |
¥ 1,709.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100975-500MG |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95% | 500MG |
¥ 2,844.00 | 2023-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100975-1G |
2,2-diethyloxetan-3-amine |
2227205-45-8 | 95% | 1g |
¥ 4,263.00 | 2023-03-20 |
2,2-diethyloxetan-3-amine Suppliers
2,2-diethyloxetan-3-amine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2,2-diethyloxetan-3-amine
Introduction to 2,2-diethyloxetan-3-amine (CAS No. 2227205-45-8)
2,2-diethyloxetan-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2227205-45-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This oxetane derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the class of heterocyclic amines, characterized by a three-membered oxygen-containing ring, which contributes to its distinctive reactivity and utility in synthetic pathways.
The molecular structure of 2,2-diethyloxetan-3-amine consists of an oxetane ring substituted with two ethyl groups at the 2-position and an amine functional group at the 3-position. This configuration imparts a high degree of flexibility and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the amine group further enhances its potential as a building block for pharmacologically active agents.
In recent years, there has been growing interest in oxetane derivatives due to their role as bioisosteres, which can replace other functional groups in drug molecules to improve solubility, metabolic stability, or binding affinity. 2,2-diethyloxetan-3-amine exemplifies this trend, as its oxetane core can be strategically incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. For instance, studies have demonstrated its utility in designing novel kinase inhibitors, where the oxetane ring provides a rigid yet adaptable scaffold that can interact with biological targets more effectively than traditional aromatic or aliphatic structures.
One of the most compelling aspects of 2,2-diethyloxetan-3-amine is its versatility in synthetic chemistry. The oxetane ring can undergo various chemical transformations, including ring-opening reactions with nucleophiles or electrophiles, which allows for the introduction of diverse functional groups at specific positions. This reactivity has been leveraged in the development of novel synthetic routes for complex pharmaceutical intermediates. For example, researchers have utilized 2,2-diethyloxetan-3-amine as a precursor in the synthesis of substituted piperazines and azepanes, which are key motifs in many central nervous system (CNS) drugs.
The pharmaceutical industry has been particularly keen on exploring the potential of 2,2-diethyloxetan-3-amine for developing treatments against various diseases. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways. This has prompted further investigation into its role as a lead compound for anti-inflammatory agents. Additionally, its structural features make it a promising candidate for designing small-molecule chaperones that can assist in protein folding and prevent misfolding-related disorders.
Recent advancements in computational chemistry have also contributed to the growing interest in 2,2-diethyloxetan-3-amine. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have guided medicinal chemists in designing more effective derivatives with enhanced binding affinity and selectivity. For instance, virtual screening techniques have been employed to identify structural modifications that could improve the potency of 2,2-diethyloxetan-3-amine derivatives against specific therapeutic targets.
The synthesis of 2,2-diethyloxetan-3-amine itself presents an interesting challenge due to its strained three-membered ring structure. However, modern synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been particularly useful in constructing the oxetane core efficiently. These advancements have not only facilitated research but also opened new avenues for industrial-scale production.
In conclusion, 2,2-diethyloxetan-3-amine (CAS No. 2227205-45-8) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for designing novel drug candidates targeting various diseases. As research continues to uncover new applications for this compound, 2,2-diethyloxetan-3-amine is poised to play an increasingly important role in the future of medicinal chemistry.
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